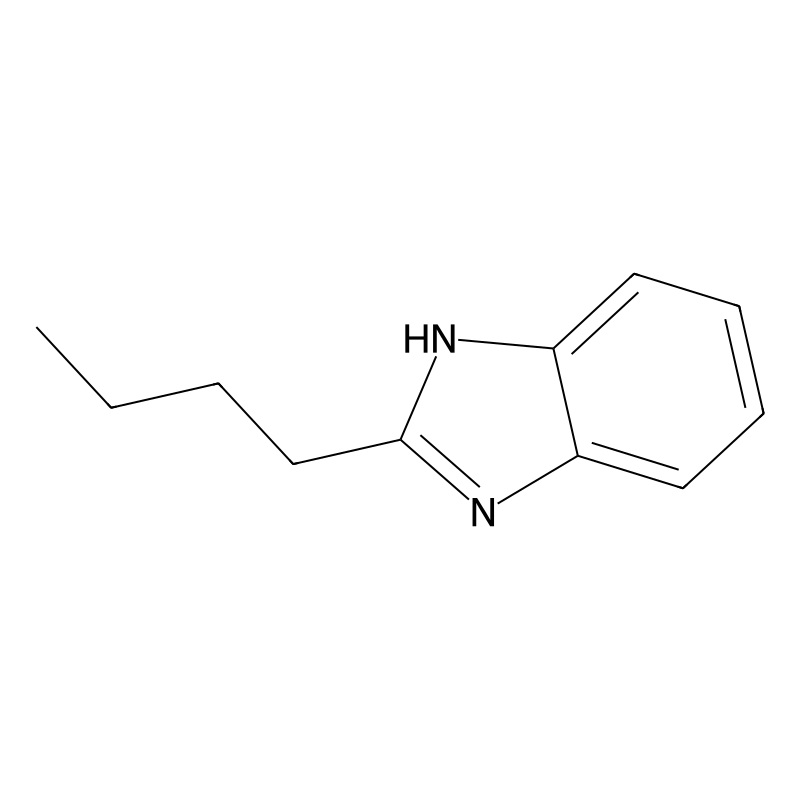

2-Butyl-1H-benzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Classification and Properties:

2-Butyl-1H-benzimidazole belongs to the class of organic compounds known as benzimidazoles. These are heterocyclic compounds containing a fused benzene and imidazole ring. 2-Butyl-1H-benzimidazole has the chemical formula C₁₁H₁₄N₂ and a molecular weight of 174.24 g/mol National Institutes of Health, [PubChem 2-Butyl-1H-benzimidazole: )].

Potential Biological Activities:

Benzimidazoles, including 2-Butyl-1H-benzimidazole, possess various potential biological activities. Studies have shown that they can exhibit antiviral, antimicrobial, and antitumor properties National Center for Biotechnology Information, [A Comprehensive Study of N-Butyl-1H-Benzimidazole: )]. However, specific research on the biological activities of 2-Butyl-1H-benzimidazole is limited.

Research Focus:

While research on 2-Butyl-1H-benzimidazole itself is scarce, studies have explored the properties and potential applications of related N-substituted benzimidazoles. These studies primarily focus on understanding the impact of various substituents on the molecule's structure, electronic properties, and potential biological activities National Center for Biotechnology Information, [A Comprehensive Study of N-Butyl-1H-Benzimidazole: )].

Food Science Applications:

2-Butyl-1H-benzimidazole has been identified as a constituent of chicken eggs Contaminant Database, [2-Butyl-1H-benzimidazole (CHEM027912): ]. However, its specific role or function in eggs is not well understood and requires further investigation.

2-Butyl-1H-benzimidazole is an organic compound belonging to the class of benzimidazoles, characterized by a benzene ring fused to an imidazole ring. Its molecular formula is C₁₁H₁₄N₂, and it features a butyl group attached to the nitrogen atom of the imidazole ring. This compound is recognized for its stability and potential biological activities, making it significant in both synthetic and medicinal chemistry.

- Information on the safety hazards of 2-Butyl-1H-benzimidazole is limited in scientific databases.

- Benzimidazoles can exhibit a range of hazards, including skin and eye irritation, and some may be harmful if inhaled or ingested.

- N-Alkylation: The nitrogen atom in the imidazole ring can undergo alkylation, which can modify its biological activity.

- Condensation Reactions: It can react with aldehydes or ketones to form more complex structures through condensation mechanisms.

- Electrophilic Substitution: The aromatic nature of the benzene ring allows for electrophilic substitution reactions, which can introduce various substituents onto the ring.

Research indicates that 2-butyl-1H-benzimidazole exhibits significant biological activities, including:

- Antiviral Properties: Compounds in this class have shown effectiveness against various viral infections.

- Antimicrobial Activity: The compound demonstrates activity against a range of bacteria and fungi.

- Antitumor Effects: Studies have suggested that benzimidazole derivatives may inhibit cancer cell proliferation, showcasing potential as anticancer agents .

The synthesis of 2-butyl-1H-benzimidazole can be achieved through several methods:

- Condensation Reactions: A common method involves the condensation of o-phenylenediamine with butyric acid or its derivatives under acidic conditions.

- C–H Functionalization: Recent advancements have introduced methods utilizing sp³ C–H functionalization to synthesize substituted benzimidazoles efficiently .

- N-Alkylation: The alkylation of 1H-benzimidazole with butyl halides can also yield 2-butyl-1H-benzimidazole.

2-Butyl-1H-benzimidazole has several applications across different fields:

- Pharmaceuticals: Due to its biological activities, it serves as a scaffold for developing new drugs targeting viral, bacterial, and cancerous diseases.

- Agriculture: It may be used as a pesticide or fungicide due to its antimicrobial properties.

- Material Science: Its derivatives are explored for use in electronic materials and solar cells due to their stability and conductive properties .

Studies on the interactions of 2-butyl-1H-benzimidazole with biological targets reveal insights into its mechanism of action. For instance:

- Molecular Docking Studies: These studies help predict how 2-butyl-1H-benzimidazole binds to specific enzymes or receptors, providing information on its potential efficacy as a drug candidate.

- Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating its suitability for therapeutic use.

Several compounds share structural similarities with 2-butyl-1H-benzimidazole. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1H-benzimidazole | Basic structure without substituents | Foundational compound for many derivatives |

| N-methyl-1H-benzimidazole | Methyl group at nitrogen position | Enhanced solubility and altered biological activity |

| 2-Methylbenzimidazole | Methyl group at the second position | Different reactivity patterns compared to butyl variant |

| 5-(Butyl)-1H-benzimidazole | Butyl group at position five | Potentially different biological activity profile |

The uniqueness of 2-butyl-1H-benzimidazole lies in its specific butyl substitution at the nitrogen atom, which influences its chemical reactivity and biological activity significantly compared to other benzimidazole derivatives.